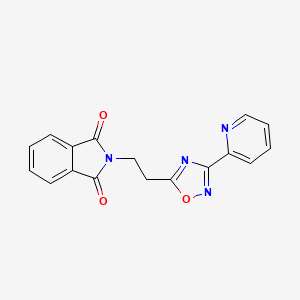
2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione” is a complex organic molecule. It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and a basic building block for making a protein degrader library .
Synthesis Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives, including the compound , has been achieved using simple heating and relatively quick solventless reactions . The compounds were then purified with a methodology as green as possible . Another study reported the synthesis of similar compounds using different methods .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study developed an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, highlighting a new approach to thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one. This process is relevant for preparing vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids and related compounds, demonstrating the versatility of these heterocyclic frameworks in chemical synthesis (Tkachuk et al., 2020).
Chemosensors and Detection
- Another research introduced a phthalimide-based chemosensor for the selective spectrophotometric detection of Cu(II) ions from aqueous media. The synthesized compound exhibits a color change upon interaction with Cu2+, highlighting its potential as a sensitive tool for detecting specific metal ions (Patil et al., 2019).
Photophysical Properties
- The synthesis and characterization of pyrimidine-phthalimide derivatives were explored for their solid-state fluorescence and potential as pH sensors. These compounds exhibit solid-state fluorescence and solvatochromism, indicating their utility in developing colorimetric pH sensors and logic gates (Yan et al., 2017).
Biological Interactions
- A study on the mechanistic interaction of a synthesized hypoglycemic compound with bovine serum albumin (BSA) utilized spectroscopic and molecular docking approaches. This research offers insights into the pharmacokinetics and dynamics of biologically active compounds, demonstrating their interactions with proteins and potential therapeutic implications (Alanazi et al., 2018).
Wirkmechanismus
Target of Action
Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially influence the receptor’s activity and result in changes at the cellular level .
Biochemical Pathways
The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione derivatives indicates a potential capacity in the treatment of alzheimer’s disease . This suggests that these compounds may interact with biochemical pathways related to protein aggregation and neurodegenerative diseases .
Pharmacokinetics
N-substituted imides, such as isoindoline-1,3-dione derivatives, are neutral and hydrophobic, allowing them to pass through living membranes in vivo . This characteristic could potentially influence the compound’s bioavailability.
Result of Action
Isoindoline-1,3-dione derivatives have been investigated against blood cancer using k562 and raji cell lines . The cytotoxicity assay performed determined the influence of these derivatives on the survival of the cancer cells .
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored . This suggests that environmental factors could potentially influence the synthesis, reactivity, and applications of these compounds .
Eigenschaften
IUPAC Name |
2-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c22-16-11-5-1-2-6-12(11)17(23)21(16)10-8-14-19-15(20-24-14)13-7-3-4-9-18-13/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULGJAGZJADBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
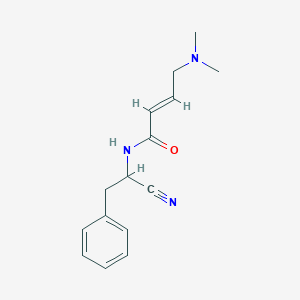
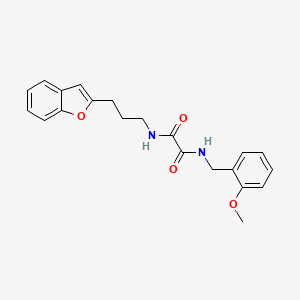
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2877678.png)
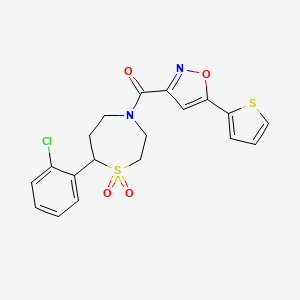
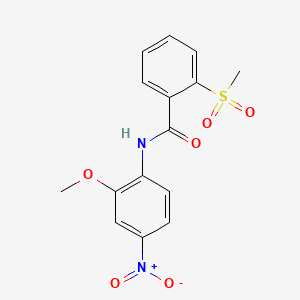
![4-methyl-3-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2877683.png)
![2-chloro-N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)pyridine-3-carboxamide](/img/structure/B2877688.png)
![3-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2877689.png)
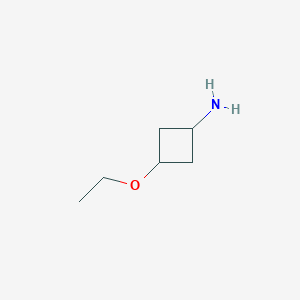
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile](/img/structure/B2877691.png)
![7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2877692.png)
![[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid](/img/structure/B2877693.png)
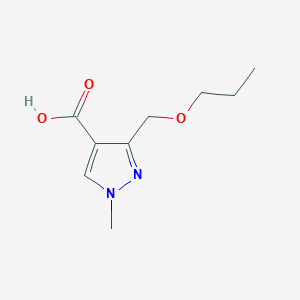
![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2877695.png)
